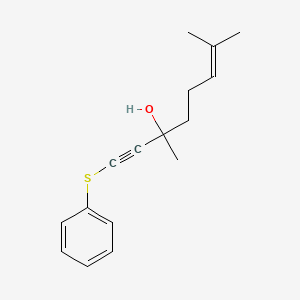
acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compound Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol typically involves the following steps:
Synthesis of (2R)-3-methyl-1-phenylselanylbutan-2-ol: This can be achieved through the reaction of ®-3-methyl-2-butanol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent oxidation of the selenium compound.
Acetylation: The resulting (2R)-3-methyl-1-phenylselanylbutan-2-ol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of acetic acid involves several methods, including:
Methanol Carbonylation: This is the most common method, where methanol and carbon monoxide react in the presence of a rhodium or iridium catalyst to produce acetic acid.
Oxidation of Ethanol: Ethanol is oxidized using oxygen or air in the presence of a metal catalyst such as cobalt or manganese acetate.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halides such as sodium iodide or thiols like thiophenol can be used for substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted organoselenium compounds.
Aplicaciones Científicas De Investigación
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s organoselenium moiety is of interest due to its potential antioxidant properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol involves its interaction with various molecular targets:
Oxidative Stress Pathways: The organoselenium moiety can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-3-methyl-1-phenylselanylbutan-2-ol: Without the acetic acid moiety.
Acetic acid: Without the organoselenium compound.
Selenomethionine: Another organoselenium compound with antioxidant properties.
Uniqueness
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is unique due to its combination of a chiral organoselenium compound and acetic acid, providing both antioxidant properties and the reactivity of a carboxylic acid.
Propiedades
Número CAS |
834882-73-4 |
|---|---|
Fórmula molecular |
C13H20O3Se |
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-9(2)11(12)8-13-10-6-4-3-5-7-10;1-2(3)4/h3-7,9,11-12H,8H2,1-2H3;1H3,(H,3,4)/t11-;/m0./s1 |
Clave InChI |
KMAMJUVWCBOHJK-MERQFXBCSA-N |
SMILES isomérico |
CC(C)[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
SMILES canónico |
CC(C)C(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




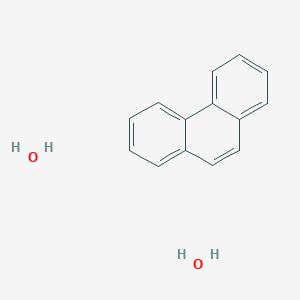
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
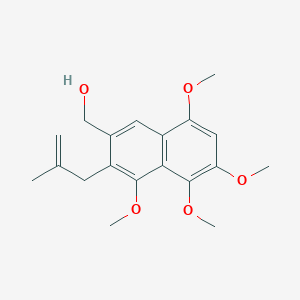

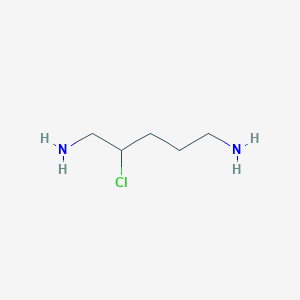
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
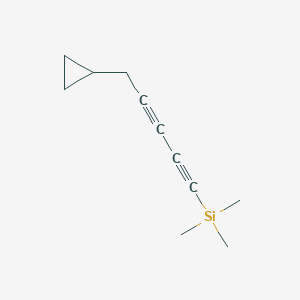
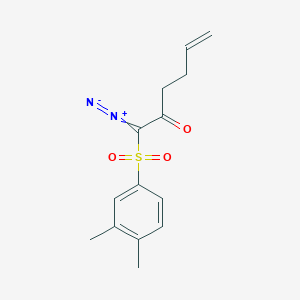

![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
